molecular formula C17H18N2O2S2 B2449814 2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896346-71-7

2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2449814
CAS No.: 896346-71-7
M. Wt: 346.46
InChI Key: MWZYUYZNTPMMDM-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives Benzothiophenes are heteroaromatic compounds known for their diverse biological and pharmacological properties

Properties

IUPAC Name

2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-22-12-8-4-3-7-11(12)16(21)19-17-14(15(18)20)10-6-2-5-9-13(10)23-17/h3-4,7-8H,2,5-6,9H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZYUYZNTPMMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(methylthio)benzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by agents such as phosphorus pentasulfide (P4S10) or other sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to its unique combination of a benzamido group and a tetrahydrobenzo[b]thiophene core, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.

Biological Activity

2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of tetrahydrobenzo[b]thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications. The unique structural features of this compound, including the methylthio and carboxamide functional groups, contribute to its biological activity.

  • Molecular Formula : C18H20N2O2S2
  • Molecular Weight : 360.49 g/mol
  • Structural Features : The compound contains a fused benzene and thiophene ring structure, which is characteristic of tetrahydrobenzo[b]thiophenes. The presence of functional groups enhances its chemical reactivity and biological potential.

Biological Activities

Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have demonstrated that this compound exhibits potent anticancer properties. It has been evaluated for its effects on cancer cell proliferation and microtubule dynamics.

  • Mechanism of Action : The compound may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This action is crucial for its effectiveness as a chemotherapeutic agent.
  • Case Study : In vitro studies using the MDA-MB-435 breast cancer cell line revealed that the compound significantly inhibited cell proliferation with an IC50 value in the nanomolar range. Further evaluation in vivo showed promising antitumor effects in xenograft models.
CompoundIC50 (nM)Mechanism of Action
This compound<50Microtubule depolymerization
Control Compound200Non-specific cytotoxicity

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest it may be effective against various bacterial strains.

  • Research Findings : In vitro assays have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 2-(methylthio)benzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid under specific conditions.

Synthetic Route Overview

  • Condensation Reaction : Combine 2-(methylthio)benzoic acid with tetrahydrobenzo[b]thiophene-3-carboxylic acid.
  • Catalysis : Use phosphorus pentasulfide or other sulfurizing agents to facilitate the reaction.
  • Purification : Employ chromatographic techniques to isolate the desired product.

Q & A

Q. Table 1. Comparative Antioxidant Activity of Analogs

CompoundDPPH Scavenging (%)Nitric Oxide Scavenging (%)
Target Compound58.255.5
4-Methylphenyl Analog 62.460.1
Fluoro-substituted Analog 49.848.3

Q. Table 2. Optimal Reaction Conditions for Acylation

ParameterOptimal ValueReference
SolventCH₂Cl₂
Temperature25°C (room temp)
BaseTriethylamine (TEA)
Reaction Time12–24 hours

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